molecular formula C23H18FN3O3S2 B11128710 4-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11128710
M. Wt: 467.5 g/mol
InChI Key: DQOUIKBMHUZGKO-UYRXBGFRSA-N
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Description

4-[(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidine ring, and a butanoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 4-[(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with a thiazolidine-2,4-dione derivative under specific reaction conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

4-[(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

4-[(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID can be compared with similar compounds such as:

    4-[(5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    4-[(5Z)-5-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    4-[(5Z)-5-{[3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID: The nitro group can significantly alter the compound’s electronic properties and its reactivity in chemical reactions.

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C23H18FN3O3S2/c24-17-10-8-15(9-11-17)21-16(14-27(25-21)18-5-2-1-3-6-18)13-19-22(30)26(23(31)32-19)12-4-7-20(28)29/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,28,29)/b19-13-

InChI Key

DQOUIKBMHUZGKO-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Origin of Product

United States

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